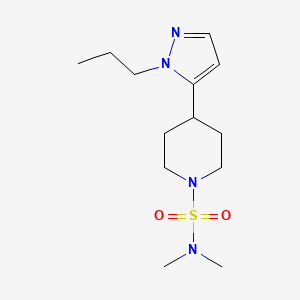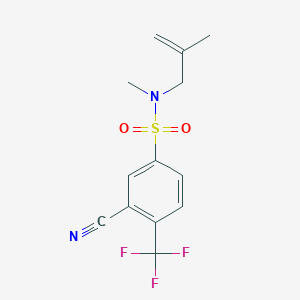![molecular formula C14H12FN5O2S B6626507 3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine](/img/structure/B6626507.png)
3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine is a complex organic compound that features a tetrazole ring, a pyridine ring, and a sulfonyl group attached to a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction between an azide and a nitrile. The sulfonyl group can be introduced through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base. The final step involves coupling the tetrazole and pyridine rings, which can be achieved through various cross-coupling reactions, such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reactions to industrial volumes. Continuous flow chemistry might also be employed to improve efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of a nitro group would yield an amine.
Wissenschaftliche Forschungsanwendungen
3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism of action of 3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. The sulfonyl group can enhance the compound’s binding affinity and specificity. The fluorophenyl group can interact with hydrophobic pockets in proteins, further stabilizing the compound’s binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-Tetrazol-5-yl)pyridine: Similar structure but lacks the sulfonyl and fluorophenyl groups.
4-(4-Fluorophenyl)-2-(4-[®-methylsulfinyl]phenyl)-1H-imidazole: Contains a fluorophenyl group but has an imidazole ring instead of a tetrazole ring.
3,5-Bis(1’,2’,4’-triazol-1’-yl)pyridine: Contains a pyridine ring and triazole groups instead of a tetrazole ring.
Uniqueness
3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine is unique due to its combination of a tetrazole ring, a pyridine ring, and a sulfonyl group attached to a fluorophenyl group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
3-[2-[2-(4-fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O2S/c15-12-3-5-13(6-4-12)23(21,22)9-8-20-18-14(17-19-20)11-2-1-7-16-10-11/h1-7,10H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRRUVPWODMGCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(N=N2)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1-Ethylpyrazol-4-yl)oxymethyl]-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole](/img/structure/B6626440.png)

![6-[2-[Benzyl(methyl)amino]ethylsulfanyl]pyridazine-3-carbonitrile](/img/structure/B6626452.png)
![N-[2-[(2,4-dichlorophenyl)methyl-methylsulfonylamino]ethyl]acetamide](/img/structure/B6626455.png)
![1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[(1-methylsulfanylcyclopropyl)methyl]urea](/img/structure/B6626459.png)
![2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B6626467.png)
![N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide](/img/structure/B6626479.png)
![N-[1-[2-(2-methylpropoxy)ethyl]piperidin-4-yl]benzamide](/img/structure/B6626481.png)
![1-[2-(2-methylpropoxy)ethyl]-N-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B6626487.png)
![1-[2-(2-methylpropoxy)ethyl]-4-(5-methyl-1H-pyrazol-3-yl)piperazine](/img/structure/B6626491.png)
![N-methyl-N-[2-(2-methylpropoxy)ethyl]-1-pyrazin-2-ylpiperidin-4-amine](/img/structure/B6626517.png)
![6-bromo-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-1H-benzimidazole-4-carboxamide](/img/structure/B6626523.png)
![2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B6626529.png)
